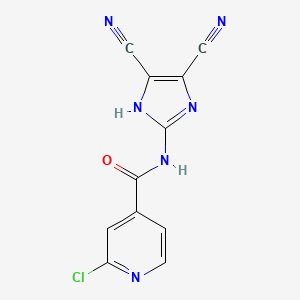![molecular formula C16H14N4O2S B2580638 (E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide CAS No. 2035007-28-2](/img/structure/B2580638.png)
(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide, also known as OTAVA-BB 1204276, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of drug discovery and development.
Applications De Recherche Scientifique
Synthesis and Reactivity
Synthesis of Tricyclic Compounds : The compound (E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide belongs to a broader class of tricyclic compounds. One study discusses the synthesis of tricyclic 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones with various fragments at C(2), showing the flexibility and potential of these compounds for various applications (Kostenko et al., 2007).
Reactivity with Various Agents : Another study focuses on the reactions of 3-aminopyridothieno[3,2-d]pyrimidin-4-ones with different chemicals like aldehydes and acetic anhydride. This research showcases the compound's reactivity, which can be useful in synthesizing new derivatives for different applications (Kostenko et al., 2008).
Synthesis and Biological Activity
Synthesis of Anti-inflammatory Agents : A related study describes the synthesis of pyridines and pyrimidinones with anti-inflammatory properties using citrazinic acid. This demonstrates the potential of derivatives of (E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide in medicinal chemistry, especially in developing new anti-inflammatory drugs (Amr et al., 2007).
Antimicrobial Properties : The antimicrobial properties of certain thienopyrimidine derivatives were explored in a study, which suggests the potential use of these compounds, including variants of (E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide, in developing new antimicrobial drugs (Bhuiyan et al., 2006).
Synthesis and Characterization
Fluorescence Binding Studies : A study on p-hydroxycinnamic acid amides, which are structurally related to (E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide, investigated their binding interactions with bovine serum albumin through fluorescence studies. This type of research is crucial in understanding the biological interactions of similar compounds (Meng et al., 2012).
Anticancer and Anti-inflammatory Activities : The synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents were studied. This illustrates the potential of thieno[3,2-d]pyrimidin derivatives in cancer and inflammation research (Rahmouni et al., 2016).
Synthesis and Antimicrobial Evaluation
- Antistaphylococcal Activity : A series of pyridothienopyrimidinones, similar to the query compound, were synthesized and shown to possess antistaphylococcal activity. This highlights the antimicrobial potential of these compounds in pharmaceutical research (Kostenko et al., 2008).
Propriétés
IUPAC Name |
(E)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-14(4-3-12-2-1-6-17-10-12)18-7-8-20-11-19-13-5-9-23-15(13)16(20)22/h1-6,9-11H,7-8H2,(H,18,21)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXANREINYGPTCD-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2580556.png)
![2-Chloro-N-[(1R,2S)-2-(2-fluorophenoxy)cyclopentyl]propanamide](/img/structure/B2580557.png)
![[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2580559.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2580560.png)
![5-[(3-Nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2580562.png)
![2-[2-amino-1-(4-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B2580564.png)
![4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2580565.png)


![(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride](/img/structure/B2580572.png)
![3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2580573.png)

![N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2580576.png)
![1-(4-fluorophenyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2580577.png)